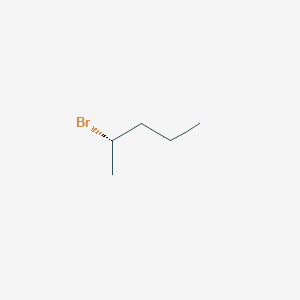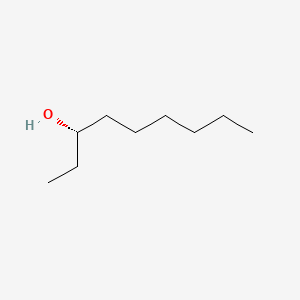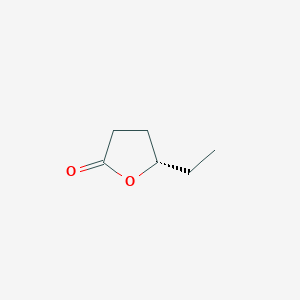
(3S)-2-methylhex-5-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2-Methylhex-5-en-3-ol is an organic compound with the molecular formula C7H14O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the third carbon of a hexene chain. The compound is characterized by its specific stereochemistry, denoted by the (3S) configuration, which indicates the spatial arrangement of atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-Methylhex-5-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde. For example, the reduction of 2-methylhex-5-en-3-one using a chiral catalyst can yield the desired this compound. The reaction conditions typically involve the use of a reducing agent like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes or microorganisms that can selectively reduce the precursor compounds. This method is advantageous due to its high selectivity and environmentally friendly nature. The use of engineered bacteria or yeast strains that express specific reductase enzymes can facilitate the large-scale production of this chiral alcohol.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-2-Methylhex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 2-Methylhex-5-en-3-one.
Reduction: 2-Methylhexane.
Substitution: 2-Methylhex-5-en-3-chloride.
Aplicaciones Científicas De Investigación
(3S)-2-Methylhex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a substrate in enzymatic studies to understand the specificity and mechanism of action of various reductase enzymes.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of bioactive compounds.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (3S)-2-Methylhex-5-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. In biological systems, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert various physiological effects.
Comparación Con Compuestos Similares
(3R)-2-Methylhex-5-en-3-ol: The enantiomer of (3S)-2-Methylhex-5-en-3-ol with the opposite stereochemistry.
2-Methylhex-5-en-2-ol: A structural isomer with the hydroxyl group on the second carbon.
2-Methylhex-5-en-1-ol: Another isomer with the hydroxyl group on the first carbon.
Uniqueness: this compound is unique due to its specific (3S) stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and structural isomers. This stereochemistry is crucial for its interaction with chiral environments, such as biological systems and chiral catalysts, making it valuable in asymmetric synthesis and enantioselective reactions.
Propiedades
IUPAC Name |
(3S)-2-methylhex-5-en-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4,6-8H,1,5H2,2-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGMJZOZIJHPOH-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)








![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)

